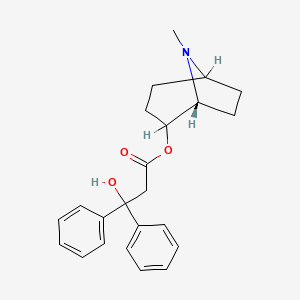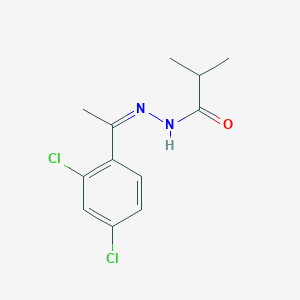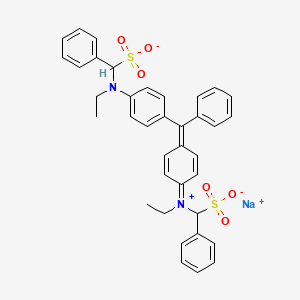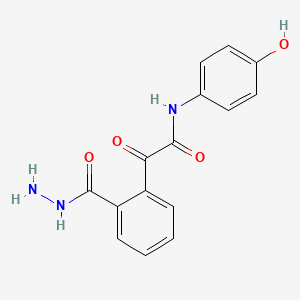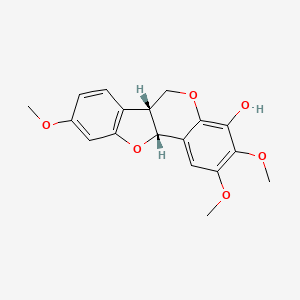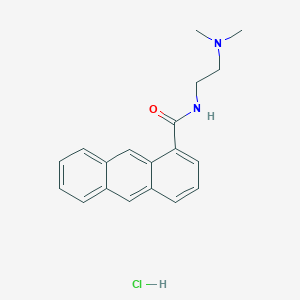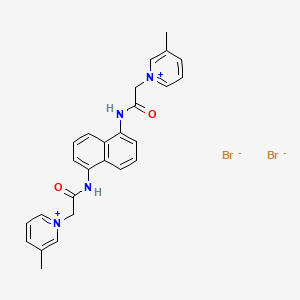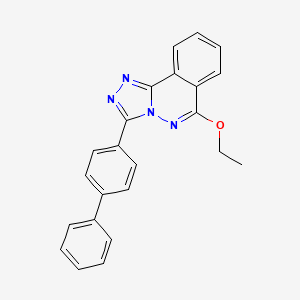
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxy group, and a triazolo ring fused to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Triazolo Ring: The triazolo ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a condensation reaction between a phthalic anhydride and a hydrazine derivative.
Final Assembly: The final compound is obtained by combining the biphenyl group, the triazolo ring, and the phthalazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Scientific Research Applications
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Biphenylyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-methoxy-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)pyrimidine
Uniqueness
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine stands out due to its specific combination of functional groups and structural features. The presence of the ethoxy group, in particular, imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
87540-42-9 |
|---|---|
Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-ethoxy-3-(4-phenylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-2-28-23-20-11-7-6-10-19(20)22-25-24-21(27(22)26-23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
InChI Key |
CWNHFDKOGOTMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




